molecular formula C15H17O4P B4990972 [bis(4-methoxyphenyl)phosphoryl]methanol

[bis(4-methoxyphenyl)phosphoryl]methanol

Cat. No.: B4990972
M. Wt: 292.27 g/mol
InChI Key: UAJBARZQKXIRGD-UHFFFAOYSA-N
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Description

[bis(4-methoxyphenyl)phosphoryl]methanol (CID 793566) is an organophosphorus compound with the molecular formula C15H17O2P and serves as a valuable building block in chemical synthesis and pharmaceutical research . This molecule features a phosphoryl group (P=O) centrally bound to a methanol group (-CH2OH) and two 4-methoxyphenyl rings, a structure that suggests its utility as a multifunctional synthetic intermediate. The methoxy groups on the aromatic rings can influence electron distribution, potentially making this compound a useful ligand or precursor in metal-catalyzed reactions. The simultaneous presence of the polar phosphoryl group and the hydroxymethyl group makes it a versatile candidate for constructing more complex molecular architectures, particularly in the development of novel phosphamides or other phosphorus-containing scaffolds . This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its unique structure in exploratory studies, including the development of new synthetic methodologies for creating N-P bonds . As a phosphoryl-containing alcohol, it can undergo typical alcohol reactions such as esterification and oxidation, while the phosphoryl core can be utilized to modulate the physicochemical properties of target molecules. Always refer to the Safety Data Sheet (SDS) and handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

IUPAC Name

bis(4-methoxyphenyl)phosphorylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17O4P/c1-18-12-3-7-14(8-4-12)20(17,11-16)15-9-5-13(19-2)6-10-15/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJBARZQKXIRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(=O)(CO)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Properties

Table 1: Key Structural Features of Phosphorylated Compounds
Compound Substituents on Phenyl Rings Functional Groups Molecular Weight Key Applications
[Bis(4-methoxyphenyl)phosphoryl]methanol 4-methoxy Phosphoryl, methanol ~348 (estimated) Prodrug synthesis, catalysis
Bis(4-methylphenyl)phosphorylmethanone 4-methyl, mesityl Phosphoryl, ketone 408.43 Steric studies, materials science
Bis(4-methylphenyl) phenyl phosphate 4-methyl, phenyl Phosphate ester 340.31 Flame retardants, plasticizers
Bis(4-methoxyphenyl)methanol 4-methoxy Methanol (no phosphoryl) 244.29 Intermediate in organic synthesis
  • Electronic Effects : Methoxy groups increase electron density at the phosphoryl center compared to methyl or phenyl substituents, enhancing nucleophilic reactivity .
  • Steric Effects: Bulky groups like mesityl (in Bis(4-methylphenyl)phosphorylmethanone) reduce reaction rates in sterically demanding environments .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Solubility (Predicted) logP Stability in MeOH/H₂O Key Spectral Features (IR/NMR)
[Bis(4-methoxyphenyl)phosphoryl]methanol Low in water, high in DCM ~3.5 Moderate hydrolysis P=O stretch: ~1250 cm⁻¹
Bis(4-methylphenyl) phenyl phosphate Insoluble in water 5.2 Stable in MeOH P-O-C aryl: ~1180 cm⁻¹
Bis(4-methoxyphenyl)methanol Soluble in chloroform 2.8 Stable O-H stretch: ~3400 cm⁻¹
  • Hydrolysis Sensitivity: The phosphoryl group in [bis(4-methoxyphenyl)phosphoryl]methanol is less stable than methyl-substituted analogs (e.g., bis(4-methylphenyl) phenyl phosphate) under acidic/basic conditions due to electron-donating methoxy groups activating the P=O bond for nucleophilic attack .

Phosphorylation and Dephosphorylation

  • Synthesis: Analogous to bis(POM)-phosphoryl chloride prodrugs, [bis(4-methoxyphenyl)phosphoryl]methanol can be synthesized via phosphorylation of methanol precursors under mild conditions .
  • Dephosphorylation: Methanolysis of the phosphoryl group occurs faster than in methyl-substituted analogs, as shown in ATP methanolysis studies (e.g., methyl phosphate formation via γ-phosphoryl transfer) .
Table 3: Hazard Comparison
Compound GHS Hazard Statements Key Risks
[Bis(4-methoxyphenyl)phosphoryl]methanol H315, H319, H335 (predicted) Skin/eye irritation, respiratory toxicity
Bis(4-methylphenyl) phenyl phosphate Not classified Low acute toxicity
Bis(4-methoxyphenyl)methanol H315, H319, H335 Similar to phosphorylated analog
  • Handling : Requires ventilation and protective equipment due to irritant properties .

Q & A

Q. What are the common synthetic routes for [bis(4-methoxyphenyl)phosphoryl]methanol, and how do reaction conditions influence yield?

[Bis(4-methoxyphenyl)phosphoryl]methanol can be synthesized via iodine-catalyzed reactions with secondary alcohols. For example, in iodine-catalyzed coupling reactions, this compound reacts efficiently under mild conditions (e.g., room temperature, 12-hour reaction time) to achieve yields up to 99%. Key parameters include the choice of catalyst, solvent polarity, and substituent electronic effects. For instance, electron-donating groups like methoxy enhance reactivity compared to unsubstituted analogs (e.g., diphenylmethanol, which shows no reactivity under similar conditions) .

Q. What analytical techniques are critical for characterizing [bis(4-methoxyphenyl)phosphoryl]methanol?

Characterization requires a combination of:

  • Infrared (IR) Spectroscopy : To identify functional groups like hydroxyl (-OH) and phosphoryl (P=O) bonds. IR spectra of thin films in trichloroethylene solutions show distinct peaks at 3400–3600 cm⁻¹ (O-H stretch) and 1200–1250 cm⁻¹ (P=O stretch) .
  • NMR and Mass Spectrometry : ¹H/¹³C NMR confirms methoxy and aromatic proton environments, while ESI-MS provides molecular weight validation .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in related bis(4-methoxyphenyl) compounds with monoclinic (P21/n) symmetry and unit cell parameters (e.g., a = 21.637 Å, β = 109.5°) .

Q. How does [bis(4-methoxyphenyl)phosphoryl]methanol participate in nucleophilic substitution reactions?

The methoxy groups on the phenyl rings activate the phosphoryl center for nucleophilic attack. For example, in esterification reactions with carboxylic acids, the hydroxyl group is replaced under mild acidic or basic conditions. This reactivity is exploited in synthesizing mAChR ligands, where the compound serves as a precursor for ester derivatives with potential bioactivity .

Q. What role does this compound play in medicinal chemistry research?

It acts as a building block for muscarinic acetylcholine receptor (mAChR) ligands. Conjugates with arecaidine derivatives (via esterification) are screened for binding affinity using competitive radioligand assays (e.g., [³H]-N-methylscopolamine displacement). High yields (>80%) and metabolic stability in human liver microsomes make it a candidate for tracer development in neuroimaging .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of [bis(4-methoxyphenyl)phosphoryl]methanol?

The electron-donating methoxy groups enhance the nucleophilicity of the phosphoryl oxygen, facilitating reactions with electrophiles. For instance, in iodine-catalyzed couplings, the methoxy substituents stabilize transition states through resonance, leading to higher yields (99%) compared to dimethylamino-substituted analogs (84%) . Computational studies (e.g., DFT) could further quantify substituent effects on reaction kinetics.

Q. What crystallographic insights are available for structurally related compounds?

Crystal structures of bis(4-methoxyphenyl) analogs reveal key packing motifs. For example, dinaphtho[1,3,2]dioxaphosphepin derivatives exhibit monoclinic symmetry (space group P21/n) with interplanar angles of 109.5° and hydrogen-bonding networks stabilizing the lattice . Such data guide the design of derivatives with tailored solid-state properties.

Q. How can researchers resolve contradictions in reactivity data across different studies?

Discrepancies (e.g., variable yields in substitution reactions) may arise from differences in solvent polarity, catalyst loading, or competing side reactions. Systematic optimization using Design of Experiments (DoE) or machine learning models can identify dominant variables. For example, iodine concentration and reaction time were critical in achieving >99% yield for [bis(4-methoxyphenyl)phosphoryl]methanol vs. no reactivity in diphenylmethanol .

Q. What is the compound’s relevance in thionation reactions for organophosphorus chemistry?

While not directly a thionation agent, its structural analogs (e.g., Lawesson’s reagent, containing bis(4-methoxyphenyl) groups) are widely used to convert phosphoryl (P=O) to thiophosphoryl (P=S) groups. The methoxy substituents improve solubility and stability during such reactions, suggesting potential utility in synthesizing thiophosphonates under mild conditions .

Q. What computational tools predict the physicochemical properties of this compound?

ACD/Labs Percepta Platform predicts logP, pKa, and solubility using QSPR models. For example, analogs like bis(4-methylphenyl)phosphoryl derivatives show logP values >3.5, indicating high lipophilicity, which aligns with their use in lipid-soluble drug candidates .

Q. How can researchers design derivatives with enhanced bioactivity based on this scaffold?

Strategies include:

  • Oxazole Ring Incorporation : Derivatives like [4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol exhibit antimicrobial activity due to oxazole’s aromaticity and hydrogen-bonding capacity .
  • Halogenation : Introducing bromine or chlorine at the phenyl ring (e.g., 4-bromophenyl analogs) enhances electrophilicity for kinase inhibition .

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